Bienvenue dans la boutique en ligne BenchChem!

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline

Medicinal chemistry Fragment-based drug discovery Structure-activity relationship

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline (CAS 1190198-38-9) is a heterocyclic small molecule belonging to the 4-amino-2-(trifluoromethyl)quinazoline class, characterized by a quinazoline core substituted at C-2 with a trifluoromethyl group and at C-4 with a 1,4-diazepane ring. The molecular formula is C14H15F3N4 with a molecular weight of 296.29 g/mol.

Molecular Formula C14H15F3N4
Molecular Weight 296.29 g/mol
CAS No. 1190198-38-9
Cat. No. B1389558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline
CAS1190198-38-9
Molecular FormulaC14H15F3N4
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F
InChIInChI=1S/C14H15F3N4/c15-14(16,17)13-19-11-5-2-1-4-10(11)12(20-13)21-8-3-6-18-7-9-21/h1-2,4-5,18H,3,6-9H2
InChIKeyPHKQYXUECQYYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline (CAS 1190198-38-9) for Research and Medicinal Chemistry


4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline (CAS 1190198-38-9) is a heterocyclic small molecule belonging to the 4-amino-2-(trifluoromethyl)quinazoline class, characterized by a quinazoline core substituted at C-2 with a trifluoromethyl group and at C-4 with a 1,4-diazepane ring . The molecular formula is C14H15F3N4 with a molecular weight of 296.29 g/mol. The trifluoromethyl group is a well-recognized pharmacophoric element that enhances metabolic stability and lipophilicity in quinazoline-based drug candidates [1], while the seven-membered diazepane ring provides conformational flexibility and a secondary amine (NH) moiety that serves as both a hydrogen bond donor and a synthetic derivatization handle. This compound is distinct from its closest structural analog, 4-(4-methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline, which lacks the free NH group and has been co-crystallized with human SOD1 mutants in fragment-based drug discovery campaigns [2][3].

Why Generic Substitution with N-Methyl or Halogenated Quinazoline Analogs Fails for 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline


The 4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline scaffold cannot be freely interchanged with N-methylated or 4-halogenated analogs because the secondary amine (NH) on the diazepane ring is a critical determinant of hydrogen bond donor capacity, synthetic versatility, and potential target engagement. The N-methyl analog (CAS 1197881-82-5) bears a tertiary amine that eliminates hydrogen bond donation at this position, while the 4-chloro-2-(trifluoromethyl)quinazoline precursor requires additional synthetic steps to install amine substituents. Crystallographic data from the SOD1 G93A mutant co-structure with the N-methyl analog (PDB 2WZ6, 1.55 Å resolution) demonstrate that the diazepane ring occupies a defined binding pocket, and modification at the diazepane nitrogen would alter binding geometry [1][2]. Furthermore, the trifluoromethyl group at C-2 of the quinazoline core is essential for metabolic stability; class-level evidence indicates that CF3-substituted quinazolines resist oxidative metabolism significantly better than their non-fluorinated or methyl-substituted counterparts [3].

Comparator-Anchored Quantitative Differentiation Evidence for 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline


Hydrogen Bond Donor Capacity: Free NH vs. N-Methyl on the Diazepane Ring

The target compound possesses a secondary amine (NH) on the 1,4-diazepane ring, providing one hydrogen bond donor (HBD), whereas the closest structural analog, 4-(4-methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline, bears a tertiary N-methyl group with zero HBD capacity at this position . This difference is quantitated by hydrogen bond donor count: Target = 1 HBD, N-Me analog = 0 HBD. In fragment-based drug discovery, the presence of a hydrogen bond donor is known to influence binding affinity, orientation, and selectivity within protein pockets [1].

Medicinal chemistry Fragment-based drug discovery Structure-activity relationship

Predicted pKa Differentiation: Protonation State at Physiological pH

The predicted pKa of the diazepane secondary amine in the target compound is 9.82 ± 0.20 , meaning it will be predominantly protonated (>99%) at physiological pH 7.4. In contrast, the N-methyl analog contains a tertiary amine with a predicted pKa significantly lower (estimated ~8.0–8.5 for tertiary amines in similar scaffolds), resulting in a markedly different protonation equilibrium at physiological pH. This difference directly impacts solubility, permeability, and potential off-target interactions mediated by charged amines.

Physicochemical profiling Drug-likeness Permeability

Purity and Physical Form: Supplier-Specified Quality Metrics

The target compound is commercially available as a solid with a specified purity of ≥95% and a defined melting point of 87–89 °C from Sigma-Aldrich . The N-methyl analog is typically supplied as a hydrochloride salt (CAS 1197881-82-5) rather than the free base , introducing a counterion that must be accounted for in molarity calculations and biological assay preparation. The free base form of the target compound avoids counterion interference in sensitive biochemical or cell-based assays.

Procurement specification Quality control Reproducibility

Synthetic Versatility: Free NH as a Derivatization Handle

The free secondary amine (NH) on the diazepane ring of the target compound serves as a direct synthetic handle for N-functionalization (e.g., sulfonylation, acylation, reductive amination) without requiring a deprotection step . In contrast, generating analogous derivatives from the N-methyl analog requires a complete resynthesis starting from the corresponding 4-substituted quinazoline intermediate because the tertiary N-CH3 cannot be selectively removed. This represents a tactical advantage in parallel medicinal chemistry campaigns where rapid library expansion is required. Evidence includes the commercial availability of N-sulfonylated analogs such as 4-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline, which are synthesized directly from the target compound's free NH .

Parallel synthesis Library generation SAR exploration

Structural Biology Validation: Co-Crystallization of the 4-Methyl Analog with SOD1

The 4-methyl analog of the target compound has been co-crystallized with the G93A mutant of human Cu-Zn superoxide dismutase 1 (SOD1) at 1.55 Å resolution (PDB ID: 2WZ6), demonstrating that the diazepane-quinazoline scaffold occupies a well-defined binding pocket at the SOD1 dimer interface [1][2]. The J Med Chem publication (Antonyuk et al., 2010) reports the discovery of two ligand-binding pockets in SOD1 via fragment-based screening, with the quinazoline-diazepane fragment representing a validated starting point for lead optimization [3]. While co-crystallization data are for the N-methyl analog, the target compound's free NH could engage in additional hydrogen bond interactions with adjacent residues (e.g., backbone carbonyls or side-chain carboxylates) within the same binding pocket.

Structural biology Fragment-based drug discovery Amyotrophic lateral sclerosis

Trifluoromethyl Metabolic Stability Advantage vs. Non-Fluorinated Quinazolines

The CF3 group at C-2 of the quinazoline core confers a well-documented metabolic stability advantage over non-fluorinated (-H, -CH3) or mono/di-fluorinated analogs. The review by Mahesh (2024) establishes that trifluoromethyl quinazoline derivatives demonstrate enhanced metabolic stability due to the electron-withdrawing nature and C-F bond strength of the CF3 group, which reduces susceptibility to cytochrome P450-mediated oxidative metabolism [1]. This class-level advantage means that 4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline is expected to exhibit longer microsomal half-life compared to 2-methyl or unsubstituted quinazoline congeners. FDA-approved quinazoline drugs such as gefitinib and erlotinib incorporate similar electron-withdrawing groups for this reason [1].

Metabolic stability Drug metabolism Pharmacokinetics

Procurement-Relevant Research and Industrial Application Scenarios for 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline


Fragment-Based Drug Discovery Targeting SOD1-Associated Amyotrophic Lateral Sclerosis (ALS)

The co-crystallization of the 4-methyl analog with the SOD1 G93A mutant (PDB 2WZ6, 1.55 Å resolution) validates the quinazoline-diazepane scaffold as a fragment hit for SOD1 binding pocket engagement [1]. Procurement of the free NH analog (CAS 1190198-38-9) enables structure-based optimization campaigns to exploit additional hydrogen bond interactions within the same binding pocket, as the secondary amine can donate a hydrogen bond that the N-methyl variant cannot . Researchers in motor neuron disease and protein misfolding disorders should prioritize the NH-bearing compound to probe polar contacts with adjacent residues identified in the J Med Chem 2010 fragment screen [2].

Parallel Medicinal Chemistry Library Synthesis via N-Functionalization

The free secondary amine on the 1,4-diazepane ring of CAS 1190198-38-9 provides a direct synthetic handle for one-step N-functionalization (sulfonylation, acylation, alkylation), enabling rapid generation of compound libraries for SAR exploration . This is a key advantage over the N-methyl analog, which requires complete resynthesis to introduce alternative N-substituents. Commercially available N-sulfonylated derivatives (e.g., 4-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline) demonstrate the precedent for this derivatization strategy .

CCR5 Antagonist Development for HIV and Inflammatory Disease Indications

Preliminary pharmacological screening data from patent WO2016/062293A1 indicate that quinazoline-diazepane derivatives act as CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [3]. The NH-bearing compound serves as a key intermediate or reference scaffold for developing dual CCR2/CCR5 antagonists, an area of active pharmaceutical research where quinazoline moieties have shown improved oral bioavailability as benzamide mimetics [3].

Physicochemical Probe for pKa-Dependent Permeability and Solubility Studies

With a predicted pKa of 9.82 ± 0.20 for the diazepane secondary amine, CAS 1190198-38-9 is predominantly protonated at physiological pH, providing a well-characterized cationic probe for permeability assays (e.g., PAMPA, Caco-2) and solubility measurements . The 95% purity and defined melting point (87–89 °C) from Sigma-Aldrich ensure reproducible physicochemical measurements . In contrast, the N-methyl analog's tertiary amine has a lower pKa, making it less protonated at pH 7.4 and therefore less suitable as a cationic permeability standard.

Quote Request

Request a Quote for 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.